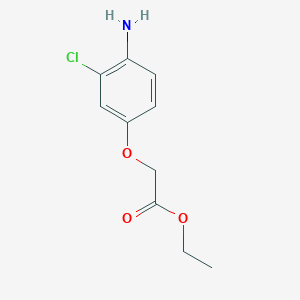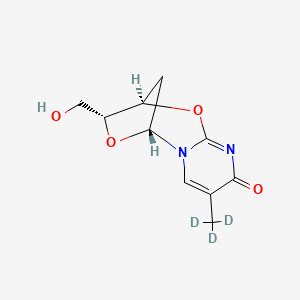
2,3'-Anhydrothymidine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3’-Anhydrothymidine-d3 is a deuterium-labeled analogue of 2,3’-Anhydrothymidine. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is an intermediate in the preparation of thymidine derivatives, which are essential in various biochemical and pharmaceutical applications.
Vorbereitungsmethoden
2,3’-Anhydrothymidine-d3 can be synthesized through a one-step procedure involving the conversion of thymidine. The process involves heating thymidine with an excess of diphenyl sulphite in dimethylacetamide solution, yielding 2,3’-Anhydrothymidine . This reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
2,3’-Anhydrothymidine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents such as lithium azide can react with 2,3’-Anhydrothymidine-d3 to form azido derivatives.
Alkylation: Alkylation reactions can occur at different positions on the molecule, leading to the formation of various alkylated products.
Wissenschaftliche Forschungsanwendungen
2,3’-Anhydrothymidine-d3 has several applications in scientific research:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism of action of 2,3’-Anhydrothymidine-d3 involves its incorporation into biochemical pathways where it acts as a labeled analogue of thymidine. This incorporation allows researchers to trace and study the metabolic fate of thymidine derivatives in various biological systems. The molecular targets and pathways involved include DNA synthesis and repair mechanisms, where thymidine derivatives play a crucial role.
Vergleich Mit ähnlichen Verbindungen
2,3’-Anhydrothymidine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:
2,3’-Anhydrothymidine: The non-labeled analogue used in similar applications but without the benefits of stable isotope labeling.
3’-Azido-3’-deoxythymidine: Another thymidine derivative used in antiviral research.
5’-Benzoyl-2’,3’-anhydrothymidine: Used in the synthesis of other thymidine derivatives.
These comparisons highlight the unique advantages of 2,3’-Anhydrothymidine-d3 in research applications, particularly in studies requiring stable isotope labeling.
Eigenschaften
Molekularformel |
C10H12N2O4 |
|---|---|
Molekulargewicht |
227.23 g/mol |
IUPAC-Name |
(1R,9R,10R)-10-(hydroxymethyl)-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7-,8-/m1/s1/i1D3 |
InChI-Schlüssel |
JCSNHEYOIASGKU-BCELKLLESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CN2[C@H]3C[C@H]([C@H](O3)CO)OC2=NC1=O |
Kanonische SMILES |
CC1=CN2C3CC(C(O3)CO)OC2=NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)

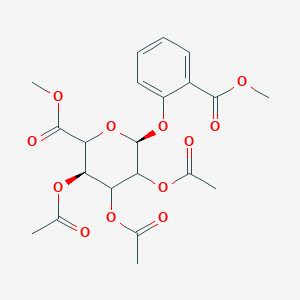
![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)
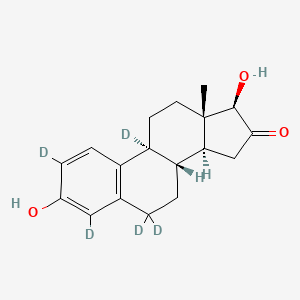
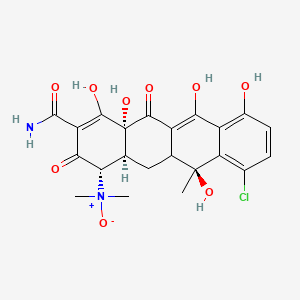




![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B13863653.png)
